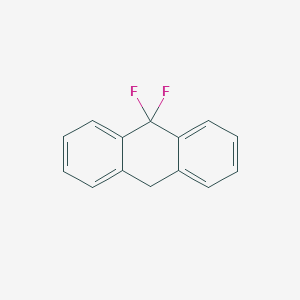

9,9-Difluoro-9,10-dihydroanthracene

Description

Contextual Significance of Fluorinated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. youtube.commdpi.com They are formed from the incomplete combustion of organic materials and are found in coal, crude oil, and gasoline. youtube.comacs.org PAHs are of significant interest in various fields of research and industry. frontiersin.org In materials science, their unique electronic and photophysical properties make them valuable components in the development of organic electronic devices. frontiersin.orgoup.com

The introduction of fluorine atoms into the structure of PAHs, creating fluorinated polycyclic aromatic hydrocarbons (F-PAHs), can significantly alter their chemical and physical properties. oup.comnih.gov The high electronegativity of fluorine can enhance the stability of these compounds and their resistance to oxidation by lowering the energy levels of their highest occupied molecular orbital (HOMO). oup.com This modification is particularly advantageous for applications in organic electronics. Furthermore, the small size of the fluorine atom means that its incorporation generally does not disrupt the planarity of the π-conjugated system, which is crucial for the performance of organic semiconductors. oup.com In medicinal chemistry, the addition of fluorine can influence a molecule's solubility, metabolic stability, and biological activity, making F-PAHs promising candidates for drug development. nih.govresearchgate.net

Overview of the Dihydroanthracene Molecular Scaffold in Contemporary Chemical Research

The 9,10-dihydroanthracene (B76342) scaffold is a three-ringed structure derived from the polycyclic aromatic hydrocarbon anthracene (B1667546). wikipedia.org Unlike the fully aromatic anthracene, the central ring of 9,10-dihydroanthracene is saturated at the 9 and 10 positions, giving it a distinct three-dimensional, boat-like conformation. nih.gov This structural feature makes it a valuable framework in various areas of chemical research.

The dihydroanthracene core is utilized as a building block in the synthesis of more complex molecules. frontiersin.orgnih.gov Its unique geometry and reactivity have been exploited in the development of novel materials and in medicinal chemistry. frontiersin.orgnih.gov For instance, derivatives of 9,10-dihydroanthracene have been investigated for their potential as hydrogen-donor agents and in the study of reaction mechanisms. wikipedia.orgsigmaaldrich.com The structural rigidity and defined spatial arrangement of substituents on the dihydroanthracene scaffold make it an attractive platform for designing molecules with specific biological targets. nih.gov

Research Imperatives for 9,9-Difluoro-9,10-dihydroanthracene and its Fluorinated Analogs

The specific compound, this compound, incorporates the structural features of both a dihydroanthracene scaffold and a fluorinated organic molecule. The geminal difluoro group at the 9-position introduces unique stereoelectronic properties. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity and conformational preferences of the molecule.

Research into this compound and its fluorinated analogs is driven by several key imperatives:

Exploring Novel Reaction Methodologies: The presence of the difluoromethylene group can be leveraged to explore new synthetic transformations. The stability of this group under certain conditions, and its ability to influence neighboring reactive centers, provides opportunities for developing novel synthetic methods.

Developing Advanced Materials: The electronic properties imparted by the fluorine atoms make these compounds interesting candidates for materials science applications. Investigating their photophysical properties, thermal stability, and solid-state packing is crucial for assessing their potential in organic electronics and other advanced materials.

Probing Biological Systems: Fluorinated molecules are widely used in medicinal chemistry and chemical biology. nih.govresearchgate.netnih.gov The fluorine atoms can serve as sensitive probes for ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions and dynamics in biological systems. nih.gov Furthermore, the unique properties of the C-F bond can lead to enhanced biological activity or improved pharmacokinetic profiles in drug candidates.

The study of this compound and its analogs sits (B43327) at the intersection of fluorine chemistry, polycyclic aromatic hydrocarbon research, and materials science, offering a rich field for scientific investigation.

Structure

3D Structure

Properties

Molecular Formula |

C14H10F2 |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

10,10-difluoro-9H-anthracene |

InChI |

InChI=1S/C14H10F2/c15-14(16)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2 |

InChI Key |

JJGXOBPMDZKBKT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C31)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 9,9 Difluoro 9,10 Dihydroanthracene and Select Fluorinated Derivatives

Direct Fluorination Approaches to the Dihydroanthracene Core

Direct fluorination methods offer a concise route to introduce fluorine atoms into a pre-existing molecular framework. These approaches are often characterized by their efficiency and atom economy.

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is a widely utilized nucleophilic fluorinating agent in organic synthesis. wikipedia.orgcommonorganicchemistry.com It is particularly effective in converting alcohols and carbonyl compounds into their corresponding fluorinated counterparts. sigmaaldrich.comsigmaaldrich.com In the context of the dihydroanthracene core, DAST can be employed to convert a ketone precursor, such as 9-anthrone, into the desired 9,9-difluoro-9,10-dihydroanthracene.

The reaction typically involves treating the ketone with DAST in an inert solvent, such as dichloromethane, at reduced temperatures. commonorganicchemistry.com The mechanism proceeds through a nucleophilic attack of the sulfur atom on the carbonyl oxygen, followed by an intramolecular fluoride (B91410) transfer. While DAST is a powerful reagent, its thermal instability necessitates careful handling to avoid explosive decomposition. wikipedia.org

Comparative Analysis of Electrophilic and Nucleophilic Fluorination Reagents

The choice between electrophilic and nucleophilic fluorinating reagents is a critical consideration in designing a synthetic strategy. Nucleophilic fluorinating agents, like DAST, donate a fluoride anion (F⁻) to an electrophilic center. alfa-chemistry.com They are generally more cost-effective and suitable for large-scale production. nih.gov Other examples of nucleophilic fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com

In contrast, electrophilic fluorinating reagents deliver an electrophilic fluorine species (F⁺) to a nucleophilic site. alfa-chemistry.com Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are known for their high selectivity and stability, making them ideal for late-stage functionalization. alfa-chemistry.comnih.gov The primary distinction lies in the nature of the fluorine source and the substrate it reacts with. Nucleophilic fluorination is effective for converting leaving groups or opening strained rings, while electrophilic fluorination excels at adding fluorine to electron-rich systems like aromatic rings and enolates. alfa-chemistry.com

| Reagent Type | Fluorine Species | Typical Substrates | Key Characteristics |

| Nucleophilic | F⁻ | Alcohols, Ketones, Alkyl Halides | Cost-effective, suitable for bulk synthesis |

| Electrophilic | F⁺ | Aromatic rings, Alkenes, Enolates | High selectivity, good for late-stage functionalization |

Multistep Synthesis of Specifically Fluorinated Dihydroanthracene Derivatives

For more complex fluorinated dihydroanthracene structures, multistep synthetic sequences are often necessary. These routes provide greater control over the position and number of fluorine substituents.

Derivatization from Pre-fluorinated Anthracene (B1667546) Scaffolds

An alternative strategy involves starting with an anthracene molecule that already contains fluorine atoms at desired positions. These pre-fluorinated anthracenes can then be subjected to reactions that form the dihydroanthracene core. For instance, a Diels-Alder reaction between a fluorinated anthracene and a suitable dienophile can generate a complex dihydroanthracene adduct. chegg.comblogspot.comscribd.com Subsequent chemical transformations can then be performed to arrive at the target molecule. This approach is particularly useful for synthesizing derivatives with fluorine atoms on the aromatic rings of the dihydroanthracene structure. The synthesis of fluorinated tripeptides has been achieved using fluorinated hydrazones as precursors, which could potentially be adapted for creating complex fluorinated dihydroanthracene systems. beilstein-journals.org

Synthesis of 9,10-difluoro-9,10-bis(trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetracarboxylic Acid Dianhydride (8FDA)

The synthesis of highly fluorinated and functionalized dihydroanthracene derivatives like 8FDA requires a multi-step approach. A reported synthesis of 2,3,6,7-anthracene tetracarboxylic dianhydride involves a Diels-Alder reaction followed by hydrolysis and dehydration. nih.gov To incorporate the fluoro and trifluoromethyl groups at the 9 and 10 positions, a different strategy would be necessary, likely involving the fluorination of a precursor molecule with the tetracarboxylic dianhydride functionality already in place or being built around a pre-fluorinated central ring. The synthesis of a novel fluoro-containing tetralin dianhydride (FTDA) has been achieved through a cost-effective route, suggesting that similar strategies could be employed for the synthesis of complex structures like 8FDA. researchgate.net

Preparation Routes for 9,10-Difluoro-9,10-diphenyl-9,10-dihydroanthracene

The synthesis of 9,10-Difluoro-9,10-diphenyl-9,10-dihydroanthracene can be envisioned through a couple of primary routes. One approach involves the synthesis of 9,10-dihydro-9,10-diphenylanthracene-9,10-diol as a key intermediate. chemicalbook.comnih.gov This diol can be prepared via a Grignard reaction between an appropriate aryl magnesium bromide and 9,10-anthraquinone. chemicalbook.com The resulting diol could then be subjected to a dehydroxy-fluorination reaction using a reagent like DAST to introduce the two fluorine atoms at the 9 and 10 positions.

Regioselective and Stereoselective Control in Fluorinated Dihydroanthracene Synthesis

Achieving regioselective and stereoselective control is paramount in the synthesis of complex fluorinated molecules, including derivatives of dihydroanthracene. Regioselectivity dictates the specific position of fluorine incorporation on the aromatic or hydroaromatic rings, while stereoselectivity governs the three-dimensional arrangement of atoms, particularly when creating chiral centers or geometric isomers (cis/trans). The strategies employed depend heavily on the target molecule and the nature of the starting materials. For instance, the synthesis of conformationally constrained amino acids has been achieved through highly regioselective Diels-Alder reactions involving 9-substituted anthracenes. jksus.org

The site-specific introduction of fluorine onto the dihydroanthracene scaffold can be accomplished through several strategic approaches. These methods can be broadly categorized into the fluorination of a pre-formed dihydroanthracene skeleton or the construction of the ring system from fluorinated precursors.

One of the most fundamental reactions for creating the 9,10-dihydroanthracene (B76342) core is the Diels-Alder reaction between anthracene and a suitable dienophile. blogspot.com The regioselectivity of this cycloaddition can be influenced by the electronic and steric nature of substituents on both the anthracene and the dienophile, allowing for the controlled synthesis of specific isomers. jksus.org

Direct Fluorination and Related Methodologies: Direct fluorination of a C-H bond is challenging but highly desirable. More commonly, functional groups are used to direct the introduction of fluorine. For gem-difluorination at the C9 position to yield this compound, a precursor such as 9-anthrone or a related ketone could be treated with a nucleophilic or electrophilic fluorinating agent.

A powerful modern approach for fluorination involves iodine(I)/iodine(III) catalysis. This method has been successfully applied to the highly regioselective fluorination of unactivated allenes to generate secondary and tertiary propargylic fluorides. nih.gov A similar strategy could be envisioned for related precursors to dihydroanthracene. Another relevant technique is the hydrofluorination of functionalized alkynes, which provides an efficient route to gem-difluorides under metal-free conditions. dntb.gov.ua

Synthesis from Fluorinated Building Blocks: An alternative strategy involves using starting materials that already contain fluorine atoms. For example, novel fluorinated anthracene derivatives have been synthesized via Suzuki cross-coupling reactions, where fluorinated aryl boronic acids are coupled with a substituted anthracene. rsc.orgbohrium.com This method allows for the precise placement of fluorine-containing groups at various positions on the anthracene core before its potential reduction to a dihydroanthracene.

| Strategy | Typical Reagents/Catalysts | Target Position/Outcome | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Anthracene derivatives, substituted dienophiles (e.g., 2-acetamidoacrylate) | Forms specific regioisomers of 9,10-dihydro-9,10-ethanoanthracenes | jksus.org |

| I(I)/I(III) Catalyzed Fluorination | Selectfluor®, Amine:HF mixtures, Iodo-arene catalyst | Regioselective fluorination of allenes/dienes | nih.govnih.gov |

| Hydrofluorination of Alkynes | DMPU-12HF, KHSO₄-13HF | Markovnikov addition of HF to form gem-difluorides | dntb.gov.ua |

| Suzuki Cross-Coupling | Fluorinated aryl boronic acids, Pd catalyst | Incorporation of fluoro-aryl groups at specific sites (e.g., C9, C10) | rsc.orgbohrium.com |

Stereochemical control is crucial when synthesizing fluorinated dihydroanthracenes with multiple stereocenters or geometric isomers. This control can be exerted during the synthesis or by subsequent transformation of a specific isomer.

Stereochemical Control in Synthesis: The inherent stereospecificity of certain reactions is often exploited. The Diels-Alder reaction, for example, is highly stereospecific, preserving the stereochemistry of the dienophile in the final product. blogspot.com Furthermore, enzymatic reactions can offer exceptional levels of stereocontrol. The oxidation of 9,10-dihydroanthracene by naphthalene (B1677914) dioxygenase, for instance, proceeds with high regio- and stereospecificity to produce (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene. nih.gov Such biocatalytic methods highlight the potential for generating enantiomerically pure fluorinated analogues. The concept of substrate and auxiliary control, where existing stereochemistry in a molecule directs the outcome of a new stereocenter, is a fundamental principle in asymmetric synthesis. youtube.com

Stereochemical Transformations: Once a particular stereoisomer is formed, it can sometimes be converted into another. A common example of such a transformation is the photoinduced trans-to-cis isomerization. This process typically involves irradiating a solution of the trans isomer with light of a specific wavelength (often UV light). The molecule absorbs a photon, promoting it to an excited electronic state where the energy barrier for rotation around a key chemical bond is significantly lower. This rotation allows the molecule to adopt the cis configuration before relaxing back to the ground electronic state. rsc.orgnih.gov

This phenomenon has been observed in anthracene derivatives. For example, a hydrazone derivative of an anthracene aldehyde was found to slowly isomerize from the major trans compound to the cis form under the influence of light. researchgate.net The existence of stable and separable cis and trans isomers of 9,10-disubstituted-9,10-dihydroanthracenes, such as the 9,10-dimethyl derivative, has been known for many decades, providing a basis for studying such transformations. rsc.org While the reverse cis-to-trans isomerization can also be induced, often by light of a different wavelength or by heat, the conditions are specific to the molecular system. nih.gov

| Transformation | Molecule Type | Conditions | Mechanism | Reference |

|---|---|---|---|---|

| trans-to-cis Isomerization | Anthracene-hydrazone derivative | Exposure to light | Photoisomerization via an excited state, enabling rotation around the hydrazone double bond. | researchgate.net |

| trans-to-cis Isomerization | Stilbene derivatives | UV irradiation (e.g., 312 nm) | Photoexcitation to a π-π* state, followed by rotation and relaxation to the cis isomer. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 9,9 Difluoro 9,10 Dihydroanthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 9,9-difluoro-9,10-dihydroanthracene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and spatial arrangement.

The analysis of the proton and carbon spectra for this compound can be inferred by comparing it to the well-documented spectra of 9,10-dihydroanthracene (B76342). chemicalbook.comchemicalbook.comnih.gov

Proton (¹H) NMR: In the parent 9,10-dihydroanthracene, the molecule possesses a high degree of symmetry. The protons on the central, non-aromatic ring (at C9 and C10) are chemically equivalent and typically appear as a singlet around 3.8 ppm. chemicalbook.comchemicalbook.com The eight aromatic protons appear as two multiplets in the aromatic region (typically 7.0-7.4 ppm), corresponding to the alpha and beta protons of the fused benzene (B151609) rings.

For this compound, the introduction of two fluorine atoms at the C9 position breaks this symmetry.

The protons at the C10 position would no longer be equivalent to those at C9 (which has no protons). These two protons at C10 would form a singlet.

The major change would be the coupling between the fluorine atoms and the nearby protons. We would expect to see through-space coupling (e.g., ⁴J-HF) to the aromatic protons at the C1 and C8 positions, which could lead to more complex splitting patterns in the aromatic region compared to the parent compound.

The methylene (B1212753) protons at C10 would also exhibit coupling to the fluorine atoms (³J-HF), likely appearing as a triplet in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum of 9,10-dihydroanthracene shows three main signals: one for the aliphatic carbons (C9/C10) and two for the aromatic carbons, reflecting the molecular symmetry. chemicalbook.comchegg.com

The introduction of two fluorine atoms at C9 would have significant effects:

C9 Signal: The chemical shift of C9 would be dramatically shifted downfield due to the high electronegativity of the attached fluorine atoms. Furthermore, the C9 signal would appear as a triplet due to one-bond carbon-fluorine coupling (¹J-CF), a key indicator of a CF₂ group.

C10 Signal: The chemical shift of C10 would be slightly affected by the fluorines at the adjacent position.

Aromatic Carbon Signals: The signals for the quaternary carbons C4a, C5a, C8a, and C9a, as well as the protonated aromatic carbons, would be influenced by two- and three-bond couplings to the fluorine atoms (²J-CF and ³J-CF), leading to more complex spectra.

A representative, albeit hypothetical, data table for the NMR of the parent compound, 9,10-dihydroanthracene, is presented below for comparison.

Table 1: NMR Data for 9,10-dihydroanthracene in CDCl₃

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | ~7.2-7.4 | (m, 8H, Aromatic) |

| ~3.8 | (s, 4H, Methylene) | |

| ¹³C NMR | ~135 | (Aromatic, Quaternary) |

| ~126 | (Aromatic, CH) |

Note: Data is approximate and compiled from typical values for 9,10-dihydroanthracene. chemicalbook.comchemicalbook.comnih.govchegg.com

¹⁹F NMR is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com It offers a wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of a geminal difluoride attached to a non-aromatic carbon within a larger polycyclic system. Typical chemical shifts for organofluorine compounds range from -50 to -220 ppm. wikipedia.org The signal for the CF₂ group in this specific molecule would likely appear as a triplet due to coupling with the two adjacent methylene protons at the C10 position (³J-HF).

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and understanding complex spatial relationships. For this compound, several 2D techniques would be informative:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. This would be particularly useful in assigning the complex multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of the C10 methylene protons to the C10 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOESY could help determine the spatial relationship between the C10 protons and the aromatic protons on the flanking rings, confirming the boat-like conformation of the central ring.

X-ray Crystallography and Polymorphism Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the searched literature, the structure of related dihydroanthracene derivatives is well-established. researchgate.net Compounds like 9,9-dimethyl-9,10-dihydroanthracene (B1601444) show that the central dihydroanthracene ring system is not planar but adopts a distinct boat conformation. researchgate.net This folding places the substituents at the 9 and 10 positions into pseudo-axial and pseudo-equatorial orientations.

For this compound, a single crystal X-ray diffraction study would be expected to confirm this boat conformation. Key structural parameters that would be determined include:

The C-F and C-C bond lengths and angles around the C9 carbon.

The dihedral angle between the two flanking benzene rings, quantifying the degree of folding in the central ring.

Intermolecular interactions in the crystal lattice, such as C-H···F hydrogen bonds or π-π stacking between the aromatic rings of adjacent molecules.

Table 2: Representative Crystallographic Data for a Dihydroanthracene Derivative (9,9-Dimethyl-9,10-dihydroanthracene)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.7042 (15) |

| b (Å) | 7.4882 (7) |

| c (Å) | 13.177 (2) |

| β (°) | 107.787 (14) |

Source: Data for 9,9-dimethyl-9,10-dihydroanthracene. researchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. arxiv.orgresearchgate.net These different forms, or polymorphs, can have distinct physical properties. Anthracene (B1667546) derivatives are known to exhibit polymorphism, which can significantly impact their optical and electronic properties. arxiv.orgresearchgate.net

An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or rates of cooling). Each resulting crystalline form would be analyzed by X-ray diffraction to determine if it represents a new polymorph. Different polymorphs could arise from variations in the packing of the boat-shaped molecules, potentially leading to different intermolecular C-H···F interactions or π-π stacking arrangements. The existence of different geometric configurations or conformers (e.g., a less stable twist-boat conformation) being "trapped" in the crystal lattice could also lead to polymorphic forms.

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy are powerful techniques to probe the molecular structure and electronic transitions within a molecule. For this compound, these methods would provide key insights into the influence of the difluoromethyl group on the anthracene framework.

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

For this compound, the FTIR spectrum is expected to be dominated by vibrations of the aromatic rings and the C-F bonds. The introduction of the two fluorine atoms at the 9-position would lead to characteristic strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1000-1200 cm⁻¹. These bands are often the most intense in the spectrum of fluorinated organic compounds. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene rings would be observed in the 1450-1600 cm⁻¹ region. The CH₂ group at the 10-position would exhibit characteristic stretching and bending vibrations.

Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Asymmetric CH₂ Stretch |

| ~2850 | Medium | Symmetric CH₂ Stretch |

| ~1600 | Medium-Weak | Aromatic C=C Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~1150 | Strong | Asymmetric C-F Stretch |

| ~1080 | Strong | Symmetric C-F Stretch |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: This data is illustrative and based on theoretical expectations and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For aromatic compounds, these transitions typically involve the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~260 | ~8,000 | π → π |

| ~268 | ~10,000 | π → π |

| ~275 | ~9,500 | π → π* |

Note: This data is illustrative and based on theoretical expectations and data from analogous compounds.

High-Resolution Mass Spectrometry for Precise Molecular Composition

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the unambiguous identification of a molecule's formula.

For this compound, with a chemical formula of C₁₄H₁₀F₂, the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Characteristic fragments would likely arise from the loss of fluorine atoms or cleavage of the dihydroanthracene ring system, further confirming the structure of the molecule.

Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M]⁺ | 216.0750 | 216.0752 |

| [M-H]⁺ | 215.0672 | 215.0671 |

| [M-F]⁺ | 197.0781 | 197.0780 |

| [M-2F]⁺ | 178.0812 | 178.0813 |

Note: This data is illustrative and based on theoretical calculations and expected instrumental accuracy.

Theoretical and Computational Investigations of 9,9 Difluoro 9,10 Dihydroanthracene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 9,9-Difluoro-9,10-dihydroanthracene, these calculations would provide insight into its stability, reactivity, and electronic characteristics.

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. missouristate.eduyoutube.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

For anthracene (B1667546) derivatives, the introduction of substituents at the 9 and 10 positions significantly influences the HOMO and LUMO energy levels. Electron-withdrawing groups, such as fluorine, would be expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted 9,10-dihydroanthracene (B76342). The magnitude of this effect would be determined by computational methods like Density Functional Theory (DFT). While specific calculated values for this compound are not available, studies on similar fluorinated aromatic compounds confirm this trend.

Table 1: Representative HOMO-LUMO Data for Related Anthracene Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene (ANTH) | - | - | 3.28 |

| 9,10-bis(perfluorobenzyl)anthracene | - | - | 3.05 beilstein-journals.org |

This table includes data for related compounds to illustrate typical values and is for contextual purposes only, as specific data for this compound is not present in the searched sources.

Computational Assessment of Aromaticity and Electronic Delocalization

The hydrogenation at the 9 and 10 positions of anthracene breaks the aromaticity of the central ring, leaving the two outer benzene (B151609) rings as the primary sources of aromatic character. wikipedia.org Computational methods are used to quantify the degree of aromaticity and electron delocalization in these rings. rsc.orgnih.gov

Key methods for this assessment include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is a strong indicator of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system.

Electron Delocalization Indices: These indices, derived from the quantum theory of atoms in molecules (QTAIM), quantify the number of electrons shared between basins, providing a direct measure of delocalization. nih.gov

For this compound, these calculations would confirm the high aromaticity of the two terminal benzene rings and the non-aromatic nature of the central dihydro ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are dictated by the steric and electronic effects of the fluorine substituents.

Prediction and Characterization of Twisted Geometries and Steric Hindrance

The central ring of 9,10-dihydroanthracene derivatives adopts a non-planar, boat-shaped conformation. researchgate.netnih.gov The degree of this puckering and the dihedral angle between the two benzene rings are influenced by the substituents at the C9 position. In the analogous compound, 9,9-dimethyl-9,10-dihydroanthracene (B1601444), the central ring has a distinct boat shape with a dihedral angle of 34.7° between the planes of the two fused benzene rings. researchgate.net

For this compound, computational geometry optimization would be used to predict the precise bond lengths, bond angles, and the crucial dihedral angle. The small size but high electronegativity of the fluorine atoms would lead to significant steric and electronic repulsion, influencing the final geometry. These calculations would characterize the axial and equatorial positions of the fluorine atoms.

Computational Modeling of Dynamic Molecular Conformations

While static calculations provide a picture of the lowest energy conformation, molecular dynamics (MD) simulations offer insight into the molecule's behavior over time at a given temperature. An MD simulation for this compound would reveal the flexibility of the central ring, including the potential for boat-to-boat inversions and the rotational dynamics of the C-F bonds. This information is critical for understanding how the molecule's shape evolves and interacts with its environment in a non-static, real-world scenario.

Mechanistic Studies of Chemical Reactions via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. orientjchem.org For this compound, this could be applied to study reactions such as dehydrogenation to form 9,9-difluoroanthracene or nucleophilic substitution reactions.

For example, in a hypothetical dehydrogenation reaction, computational modeling could map the potential energy surface, identify the transition state structure for the removal of hydrogen atoms, and calculate the reaction barrier. This would help in understanding the reaction kinetics and the conditions required for the reaction to occur. Such studies have been performed for the parent 9,10-dihydroanthracene, which is known to undergo aromatization. stackexchange.com

Elucidation of Transition States in Fluorination Processes

The introduction of two fluorine atoms at the C9 position of 9,10-dihydroanthracene is a critical transformation that significantly alters the molecule's properties. Understanding the mechanism of this fluorination process, particularly the transition states involved, is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Computational chemistry, especially density functional theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms. The fluorination of 9,10-dihydroanthracene to yield the 9,9-difluoro derivative can be modeled to identify the structures and energies of reactants, intermediates, transition states, and products.

Hypothetical Transition State Analysis:

A plausible pathway for the gem-difluorination at the C9 position could involve a stepwise mechanism. The first step would be the monofluorination of 9,10-dihydroanthracene, which could proceed through various mechanisms depending on the fluorinating agent used. A subsequent fluorination of 9-fluoro-9,10-dihydroanthracene would then lead to the final product.

Computational modeling of such a process would involve:

Locating Transition States: Identifying the transition state (TS) for each fluorination step. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Frequency Calculations: Performing frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction pathway downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the process.

The nature of the transition state would be highly dependent on the fluorinating agent. For instance, an electrophilic fluorinating agent would likely involve a transition state with significant carbocationic character at the C9 position. In contrast, a nucleophilic fluorination might proceed through a different pathway.

| Parameter | Hypothetical Transition State 1 (TS1) for First Fluorination | Hypothetical Transition State 2 (TS2) for Second Fluorination |

| Geometry | Trigonal bipyramidal-like geometry at C9 | Distorted tetrahedral geometry at C9 |

| Key Bond Distances | Elongated C9-H bond, forming C9-F bond | Elongated C9-H (or other leaving group) bond, forming second C9-F bond |

| Imaginary Frequency | Corresponds to the C-H bond breaking and C-F bond formation | Corresponds to the breaking of the second leaving group and formation of the second C-F bond |

| Activation Energy (Calculated) | ΔE‡₁ (kcal/mol) | ΔE‡₂ (kcal/mol) |

Pathway Analysis of Electron Transfer and Bond Activation Events

The presence of two highly electronegative fluorine atoms at the C9 position significantly influences the electronic structure of the 9,10-dihydroanthracene core. This, in turn, affects the pathways of electron transfer and bond activation events involving this molecule.

Theoretical studies can map out the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's behavior as an electron donor or acceptor. The gem-difluoro group is strongly electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO compared to the parent 9,10-dihydroanthracene. This would make this compound a better electron acceptor and a poorer electron donor.

Analysis of C-F Bond Activation:

The activation of the C-F bond is a challenging yet important reaction in organic chemistry. researchgate.net Computational models can be employed to investigate the energetics of C-F bond cleavage in this compound. This could occur through several mechanisms, including:

Reductive Cleavage: The addition of an electron to the molecule's LUMO, which may have significant C-F antibonding character, could lead to the dissociation of a fluoride (B91410) ion.

Oxidative Addition: In the presence of a transition metal complex, the C-F bond could be activated through oxidative addition.

Lewis Acid-Assisted Cleavage: A Lewis acid could coordinate to one of the fluorine atoms, weakening the C-F bond and facilitating its cleavage.

Computational analysis of these pathways would involve calculating the energy barriers and reaction energies for each potential mechanism, thereby predicting the most likely route for C-F bond activation under different conditions.

Predictive Modeling of Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a valuable tool for estimating the physicochemical and biological properties of chemical compounds. While specific models for this compound are not available in the reviewed literature, the general methodology can be applied to this class of compounds.

A QSAR/QSPR model for fluorinated dihydroanthracenes would involve:

Data Set Compilation: Gathering a dataset of related molecules with known experimental values for a particular property (e.g., solubility, toxicity, reactivity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property of interest.

Validation: Rigorously validating the model to ensure its predictive power.

For this compound, key descriptors would likely include those related to its size, shape, and electronic properties, with a particular emphasis on descriptors that capture the influence of the fluorine atoms.

| Property | Key Molecular Descriptors (Hypothetical) | Potential Predictive Model |

| Aqueous Solubility | LogP, Polar Surface Area, Number of Fluorine Atoms | Multiple Linear Regression |

| Reactivity | LUMO Energy, C-F Bond Dissociation Energy | Partial Least Squares Regression |

| Toxicity | Molecular Weight, Specific Electronic Descriptors | Random Forest, Support Vector Machine |

This table illustrates the types of descriptors and models that could be used in a predictive study of this compound. The specific descriptors and models would need to be determined through a detailed QSAR/QSPR study.

Reactivity and Chemical Transformations of 9,9 Difluoro 9,10 Dihydroanthracene

Oxidation and Dehydrogenation Reactions

The transformation of 9,10-dihydroanthracene (B76342) derivatives to their corresponding aromatic anthracenes is a key chemical process. This can be achieved through various oxidative dehydrogenation (ODH) methods.

Oxidative Aromatization to Fluorinated Anthracene (B1667546) Derivatives

The conversion of 9,10-dihydroanthracene and its derivatives into anthracenes can be accomplished using molecular oxygen. nih.govsigmaaldrich.com For instance, in the presence of a catalytic amount of a ruthenium porphyrin complex, various 9,10-dihydroanthracene derivatives were aromatized with molecular oxygen to yield the corresponding anthracenes. epa.gov The addition of sulfuric acid was found to accelerate this process at room temperature under atmospheric oxygen pressure, leading to high yields of various anthracenes. epa.gov

In a different approach, a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂) has been shown to be a highly effective catalyst for the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene. cjcatal.com This system, in the presence of oxygen, achieves over 99% conversion of 9,10-dihydroanthracene with 99% selectivity for anthracene at 120°C. cjcatal.com The reaction mechanism involves a catalytic cycle where DDQ dehydrogenates 9,10-dihydroanthracene to anthracene and is itself reduced to DDQH₂. The NaNO₂ decomposes to NO, which is then oxidized by O₂ to NO₂, and the NO₂ subsequently reoxidizes DDQH₂ back to DDQ. This catalytic system has also been successfully applied to a variety of other dihydroarenes. researchgate.net

Furthermore, the oxidative aromatization of nonfluorescent 9,10-dihydroacridine (B10567) derivatives has been utilized to develop fluorescent probes. nih.gov For example, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid serves as a highly selective and rapid-responding fluorescent probe for peroxynitrite. nih.gov

Catalytic Oxidative Dehydrogenation Processes (e.g., using carbon-based catalysts)

Carbon-based materials have emerged as effective catalysts for the oxidative dehydrogenation (ODH) of 9,10-dihydroanthracene. Multi-walled carbon nanotubes (MWCNTs) have been successfully used to catalyze the ODH of 9,10-dihydroanthracene in toluene, using molecular oxygen as the oxidant, with high selectivity and minimal formation of anthraquinone. mpg.de Thermal treatment of the MWCNTs at high temperatures (2600 °C) significantly enhances their catalytic activity by removing oxygenated surface groups. mpg.de The superior performance of MWCNTs compared to activated charcoal is attributed to the weaker adsorption of both reactants and products on the nanotube surface. mpg.de

Activated carbon itself can also promote the oxidative aromatization of substituted 9,10-dihydroanthracenes to the corresponding anthracenes using molecular oxygen as the oxidant in xylene. nih.govsigmaaldrich.comsigmaaldrich.com

Hydrogen Abstraction Reactivity

The carbon-hydrogen bonds at the 9- and 10-positions of 9,10-dihydroanthracene are relatively weak, with an estimated bond dissociation energy of 78 kcal mol⁻¹. wikipedia.org This makes them susceptible to hydrogen abstraction. The hydrogen abstraction capability of various reagents with 9,10-dihydroanthracene has been studied. For instance, a valence-delocalized iron complex has been assessed for its ability to abstract hydrogen from 9,10-dihydroanthracene in acetonitrile. sigmaaldrich.com

Quinones, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are well-known for their hydrogen abstraction ability and are used in the dehydrogenation of hydrocarbons. In the absence of a reoxidant, DDQ can stoichiometrically convert 9,10-dihydroanthracene to anthracene. researchgate.net The development of catalytic systems, such as DDQ/NaNO₂, allows for the use of a substoichiometric amount of the quinone with molecular oxygen as the ultimate oxidant. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Substitution at the Dihydroanthracene Core

The reactivity of the dihydroanthracene core towards substitution reactions is influenced by its partially saturated nature and the electronic properties of any substituents present.

Investigations into Concerted Nucleophilic Aromatic Substitution of Fluoroarenes

While direct studies on concerted nucleophilic aromatic substitution (cSNAr) specifically on 9,9-Difluoro-9,10-dihydroanthracene are not detailed in the provided results, the broader context of cSNAr on fluoroarenes is relevant. Recent research has shown that nucleophilic aromatic substitutions can proceed through a concerted mechanism, which does not necessarily require the strong electron-withdrawing groups typical for the classical two-step SNAr mechanism. researchgate.netnih.gov This has expanded the scope of SNAr to include less activated and even electron-rich fluoroarenes. unc.edunih.gov

Organic photoredox catalysis has enabled the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. unc.edunih.gov This method utilizes a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) pathway. unc.edu Computational studies support that the site selectivity in these reactions is governed by the electronics of the arene. nih.gov While the classical SNAr mechanism involves a Meisenheimer intermediate, concerted reactions proceed through a single transition state. nih.govstrath.ac.uk

Influence of Fluorine Substituents on Reaction Selectivity and Rates

The presence of fluorine substituents significantly impacts the reactivity and selectivity of aromatic compounds. Fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which can influence the electronic properties of the molecule. mdpi.comrsc.org This electron-withdrawing effect can increase the π-accepting ability of the system. mdpi.com

In the context of nucleophilic substitution, the fluorine-induced polarization of a molecule can direct the regioselectivity of nucleophilic attack. nih.gov For gem-difluoroalkenes, hyperconjugative and inductive effects lead to a partial positive charge on the difluorinated carbon, making it susceptible to nucleophilic attack. nih.gov However, in aryl-substituted systems, the stabilization of a developing positive charge at a benzylic position can reverse this selectivity. nih.gov

For electrophilic substitutions on the parent anthracene ring system, the highest electron density is at the 9 and 10 positions, making them the preferred sites of attack for electrophiles. quora.com The introduction of fluorine atoms at the 9-position would be expected to deactivate the ring towards electrophilic attack and influence the regioselectivity of further substitutions.

Thermal Stability and Decomposition Pathways

Detailed experimental studies, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), specifically for this compound are not extensively reported. However, the thermal behavior of related polycyclic aromatic hydrocarbons and their derivatives provides some insights. For instance, studies on 9,10-diphenylanthracene (B110198) have shown that its thermal stability is influenced by its crystal structure, with different polymorphs exhibiting different decomposition temperatures. mdpi.com

The C-F bond is known for its high bond dissociation energy, which generally imparts thermal stability to fluorinated organic compounds. Therefore, it is expected that this compound would possess considerable thermal stability.

Potential decomposition pathways for this compound under thermal stress could involve the following:

Retro-Diels-Alder Reaction: Although less common for the central ring of the anthracene system, at very high temperatures, fragmentation could theoretically occur.

HF Elimination: A potential pathway, particularly in the presence of impurities or on certain surfaces, could be the elimination of hydrogen fluoride (B91410) (HF) to form 9-fluoroanthracene. This would be followed by further decomposition of the resulting aromatic compound.

Radical Fragmentation: At elevated temperatures, homolytic cleavage of C-C or C-H bonds could lead to the formation of various radical species, which would then undergo complex secondary reactions.

It is important to note that these are hypothetical pathways, and experimental verification is required for confirmation.

Redox Chemistry and Two-Electron Transfer Processes

The redox behavior of this compound is expected to be significantly different from that of its non-fluorinated analog, 9,10-dihydroanthracene. The strong electron-withdrawing nature of the two fluorine atoms at the 9-position will make the molecule more resistant to oxidation and more susceptible to reduction.

The reduction of this compound would likely proceed through a two-electron transfer process. The initial one-electron reduction would form a radical anion. The presence of the electron-withdrawing fluorine atoms would stabilize this radical anion, making the second one-electron reduction to form the dianion more favorable compared to the non-fluorinated analog.

Oxidation: The oxidation of this compound to the corresponding aromatic anthracene cation would be more difficult than for 9,10-dihydroanthracene due to the destabilizing effect of the electron-withdrawing fluorine atoms on the resulting positive charge.

Reduction: The reduction is expected to be more facile. The two-electron reduction would lead to the formation of a dianion. The stability and subsequent reactivity of this dianion would be of significant chemical interest.

A study on the electrochemical oxidation of Δ⁹-tetrahydrocannabinol has demonstrated the feasibility of electrochemical methods for analyzing complex organic molecules at low concentrations, a technique that could be applied to investigate the redox properties of this compound. nih.gov

Further research, including detailed electrochemical analysis and computational studies, is necessary to fully elucidate the redox chemistry and two-electron transfer processes of this intriguing fluorinated compound.

Advanced Materials Applications and Future Research Prospects

Organic Electronic and Optoelectronic Materials

The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the design of organic electronic and optoelectronic devices. While direct and extensive research specifically on 9,9-Difluoro-9,10-dihydroanthracene in these applications is still emerging, the broader class of fluorinated anthracene (B1667546) derivatives has shown considerable promise.

Fluorinated anthracene derivatives are actively investigated for their potential as emitters and host materials in OLEDs, particularly for achieving deep-blue electroluminescence, which remains a significant challenge in the field. beilstein-journals.orgresearchgate.net The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a known strategy to prevent intermolecular π–π stacking, which can lead to fluorescence quenching in the solid state. beilstein-journals.orgresearchgate.net

While specific data on this compound is limited, research on related compounds like 9,10-bis(perfluorobenzyl)anthracene has demonstrated that fluorination can lead to deep-blue fluorescence and high photoluminescence quantum yields (PLQY). beilstein-journals.org For instance, 9,10-bis(perfluorobenzyl)anthracene exhibits a high PLQY of 0.85 and enhanced photostability compared to non-fluorinated anthracene. beilstein-journals.org This suggests that the difluoro-substitution at the 9-position in this compound could similarly influence its photophysical properties, making it a candidate for blue-emitting OLED applications. The electron-withdrawing nature of fluorine atoms can also lower the HOMO and LUMO energy levels, which can be beneficial for charge injection and transport in OLED devices. researchgate.net

Further research into the synthesis and characterization of various derivatives of this compound is necessary to fully elucidate their potential in OLEDs, both as emissive materials and as hosts for fluorescent or phosphorescent dopants. ossila.com

The performance of organic semiconductors in OTFTs is heavily dependent on the material's charge carrier mobility and stability. Fluorination is a recognized strategy to enhance the electron-transporting (n-type) characteristics of organic materials. While there is a lack of specific studies on the application of this compound in OTFTs, research on other fluorinated anthracene derivatives provides valuable insights.

For example, the systematic investigation of anthracene derivatives with aryl substituents has shown that chemical modifications significantly influence their charge-transfer properties. rsc.org Theoretical studies on such derivatives aim to understand the relationship between molecular stacking, intermolecular interactions, and charge transport. rsc.org The introduction of fluorine can improve the air oxidation stability of the resulting semiconductor. rsc.org

Research on non-symmetric 9,10-diphenylanthracene (B110198) derivatives has demonstrated that it is possible to achieve high hole drift mobilities in solution-processed amorphous films. rsc.org This highlights the potential for tuning the charge transport properties of anthracene-based materials through targeted chemical design. The development of OTFTs with stable performance is a critical area of research, and the unique electronic properties of fluorinated compounds like this compound could contribute to this goal. rsc.org However, detailed experimental studies are required to determine the specific semiconducting properties and OTFT performance of materials based on the this compound core.

The luminescent and fluorescent properties of fluorinated dihydroanthracenes are of fundamental interest for their potential applications in sensors, probes, and optoelectronic devices. The introduction of fluorine atoms can significantly alter the photophysical properties of the parent aromatic system.

Research on 9,10-bis(perfluorobenzyl)anthracene has shown that fluorination can lead to a red-shift in the emission spectrum, resulting in deep-blue fluorescence. beilstein-journals.org This compound also exhibits a high photoluminescence quantum yield. beilstein-journals.org The photophysical properties of this compound itself have not been extensively reported, but based on the trends observed in related fluorinated anthracenes, it is a promising candidate for further investigation as a fluorescent material. The study of its excited-state dynamics and the influence of the gem-difluoro group on radiative and non-radiative decay pathways would be a valuable area of future research.

High-Performance Polymer Systems

The incorporation of the rigid and fluorinated this compound moiety into polymer backbones is a promising strategy for developing high-performance polymers with tailored thermal, mechanical, and optical properties.

Polyimides (PIs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. mdpi.commdpi.com The properties of PIs can be precisely tuned by modifying their chemical structure, particularly through the choice of dianhydride and diamine monomers. The introduction of fluorine-containing and rigid structural units is a common approach to enhance specific properties.

A notable example is the development of polyimides based on the dianhydride 9,10-difluoro-9,10-bis(trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetracarboxylic acid dianhydride (8FDA) . researchgate.net This monomer, which contains the 9,10-difluoro-9,10-dihydroanthracene core, has been used to synthesize a series of soluble polyimides with exceptional properties. researchgate.net

Polyimides derived from 8FDA exhibit significantly higher glass transition temperatures (Tg) and lower coefficients of thermal expansion (CTE) compared to those based on the widely used 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). researchgate.net For instance, a polyimide film based on 8FDA demonstrated a Tg of 401 °C and a CTE of 14 ppm K⁻¹. researchgate.net This indicates that the rigid, ladder-type structure of the 8FDA unit contributes to the enhanced thermal stability and dimensional stability of the resulting polyimides. researchgate.net

The table below summarizes the key thermal and mechanical properties of a polyimide synthesized from 8FDA and 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine (TFMB), compared to a polyimide made with 6FDA.

| Property | 8FDA-TFMB Polyimide | 6FDA-TFMB Polyimide |

|---|---|---|

| Glass Transition Temperature (Tg) | 401 °C | 335 °C |

| Coefficient of Thermal Expansion (CTE) | 14 ppm K⁻¹ | 45 ppm K⁻¹ |

| Tensile Strength | 120 MPa | 110 MPa |

| Tensile Modulus | 4.5 GPa | 3.5 GPa |

| Elongation at Break | 8% | 10% |

These results highlight the potential of incorporating the this compound core into polyimides to create materials suitable for demanding applications in aerospace and flexible electronics, where high thermal stability and low CTE are critical. mdpi.comresearchgate.net

The design of novel polymer backbones incorporating fluorinated dihydroanthracene units extends beyond polyimides. The unique combination of rigidity, fluorine content, and the three-dimensional structure of the this compound unit can be exploited to create a variety of new polymers with tailored properties.

For instance, the synthesis of polyesters, polyamides, or polyethers containing this moiety could lead to materials with enhanced solubility, modified optical properties (such as high transparency and low refractive index), and improved thermal stability. The presence of the C-F bonds can also impart low surface energy and hydrophobicity to the polymer surfaces.

The synthesis of such polymers would typically involve the preparation of functionalized derivatives of this compound, such as diols, diamines, or dicarboxylic acids, which can then be used as monomers in various polymerization reactions. While specific examples of such polymers are not yet widely reported in the literature, the principles of polymer chemistry suggest that this is a viable and promising area for future research. The development of such materials could open up new applications in areas like advanced coatings, separation membranes, and optical films.

Development of Specialized Fluorophores and Chemiluminescent Sensitizers

A comprehensive review of existing research indicates a notable absence of studies focused on the development of this compound as a specialized fluorophore or a chemiluminescent sensitizer. While the dihydroanthracene core structure is a component of some luminescent molecules, the specific contributions and modifications resulting from the geminal difluoro substitution at the 9-position have not been detailed in the context of creating new fluorescent or chemiluminescent materials. Further research is required to determine if the introduction of the C-F bonds at this position imparts desirable photophysical properties, such as enhanced quantum yields, longer lifetimes, or specific environmental sensitivities that would be advantageous for these applications.

Emerging Applications in Chemical Sensing and Catalysis

The potential utility of this compound in the realms of chemical sensing and catalysis remains largely unexplored, with no specific applications or detailed mechanistic studies found in the current body of scientific literature.

Sensing Mechanisms Involving Fluorinated Dihydroanthracenes

There is no available research detailing the application of this compound in chemical sensing. General principles of sensing mechanisms involving fluorinated compounds often rely on the modulation of photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET) upon interaction with an analyte. For instance, the high electronegativity of fluorine can influence the electronic properties of a molecule, which could, in theory, be harnessed for sensing applications. However, no specific sensor systems or mechanistic studies involving this compound have been reported.

Catalytic Roles in Hydrogen Transfer and Other Transformations

Similarly, the role of this compound in catalysis, particularly in hydrogen transfer reactions or other chemical transformations, is not documented in the available literature. Dihydroanthracene and its derivatives can sometimes participate in hydrogen transfer processes, but the influence of the 9,9-difluoro substitution on the reactivity and stability of the corresponding radical or ionic intermediates has not been investigated. Therefore, its potential as a catalyst or a mediator in such reactions is yet to be determined.

Q & A

Q. What are the recommended synthetic routes for 9,9-Difluoro-9,10-dihydroanthracene?

- Methodological Answer : Fluorination of 9,10-dihydroanthracene derivatives typically involves electrophilic substitution or radical pathways. For example, using fluorinating agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions in dichloromethane at 0–25°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from toluene is recommended for isolating high-purity products .

- Key Considerations :

- Monitor reaction progress via <sup>19</sup>F NMR to confirm regioselectivity.

- Optimize stoichiometry to avoid over-fluorination.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Storage : Seal in amber glass vials under inert gas (N2 or Ar) and store at –20°C to prevent degradation .

- Waste Disposal : Collect solid waste in designated containers for halogenated organics and incinerate via certified facilities .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve the boat conformation of the central benzene ring and fluorine substituent positions (e.g., puckering parameters Q ≈ 0.49 Å, θ ≈ 92°) .

- NMR : <sup>1</sup>H NMR (δ 6.8–7.2 ppm for aromatic protons), <sup>13</sup>C NMR (δ 120–140 ppm for fluorinated carbons), and <sup>19</sup>F NMR (δ –160 to –180 ppm for C–F bonds) .

- IR : Detect C–F stretching vibrations at 1100–1200 cm<sup>−1</sup> .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties of 9,10-dihydroanthracene?

- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, reducing HOMO-LUMO gaps (measured via cyclic voltammetry) and enhancing oxidative stability. Comparative studies with methyl-substituted analogs (e.g., 9,9-dimethyl derivatives) show:

| Property | 9,9-Difluoro Derivative | 9,9-Dimethyl Derivative |

|---|---|---|

| HOMO (eV) | –5.8 | –5.2 |

| LUMO (eV) | –2.6 | –2.1 |

| Fluorescence λmax (nm) | 420 | 390 |

| Data inferred from analogous systems . |

Q. What strategies address regioselective fluorination challenges in dihydroanthracenes?

- Methodological Answer :

- Catalytic Systems : Use Pd(II)/ligand complexes to direct fluorination to the 9-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic fluorination at sterically accessible sites .

- Computational Screening : DFT calculations (B3LYP/6-31G*) predict transition-state energies to optimize regioselectivity .

Q. How can computational modeling predict photophysical behavior in fluorinated derivatives?

- Methodological Answer :

- TD-DFT : Simulate UV-Vis spectra (e.g., Gaussian 16 with CAM-B3LYP functional) to correlate calculated transitions with experimental λmax.

- Excited-State Dynamics : Non-adiabatic molecular dynamics (NAMD) models reveal fluorescence quenching mechanisms in aggregated states .

Data Contradictions & Validation

- Synthesis Yield Variability : reports 57–87% yields for diboraanthracene derivatives, suggesting similar ranges for fluorinated analogs. Validate purity via HPLC (≥99% purity, C18 column, acetonitrile/water mobile phase) .

- Safety Classification : While 9,10-dibromoanthracene is classified as an environmental toxin (UN 3077), fluorinated analogs may require re-evaluation due to differing biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.